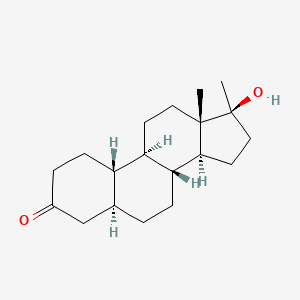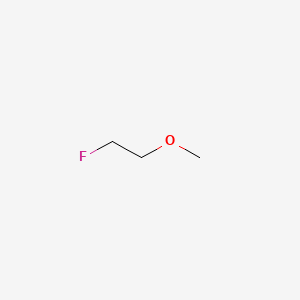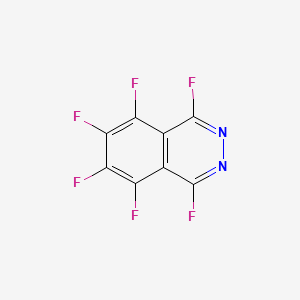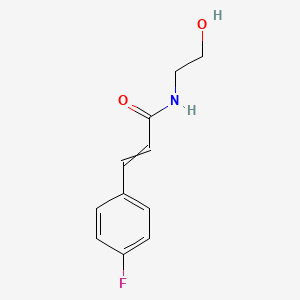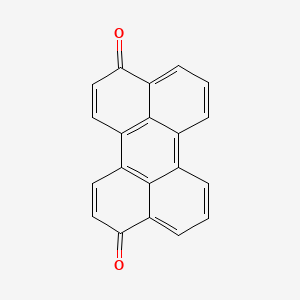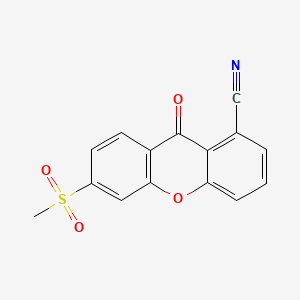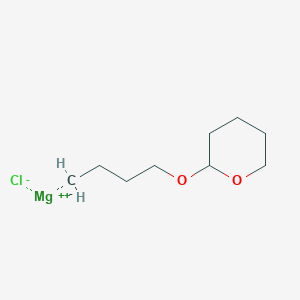
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine class. This compound is known for its diverse pharmacological properties, including anticonvulsant, anxiolytic, and muscle relaxant effects. It is structurally related to clonazepam, a well-known benzodiazepine used in the treatment of various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Cyclization: Formation of the benzodiazepine ring through cyclization reactions.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct pharmacological properties .
Scientific Research Applications
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its anticonvulsant, anxiolytic, and muscle relaxant properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the enhancement of gamma-aminobutyric acid (GABA) receptor responses. By binding to GABA(a) receptors, it increases the opening frequency of chloride ion channels, leading to hyperpolarization of neurons and inhibition of neurotransmission. This mechanism underlies its anticonvulsant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: A closely related benzodiazepine with similar pharmacological properties.
Diazepam: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.
Lorazepam: Known for its potent anxiolytic and sedative properties.
Uniqueness
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its nitro and thione groups contribute to its high potency and efficacy in various therapeutic applications .
Properties
Molecular Formula |
C15H10ClN3O2S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)15-11-7-9(19(20)21)5-6-13(11)18-14(22)8-17-15/h1-7H,8H2,(H,18,22) |
InChI Key |
IZYKFSZYKIUTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


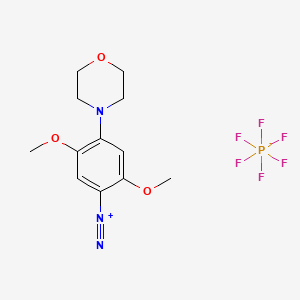
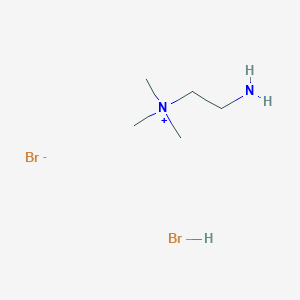
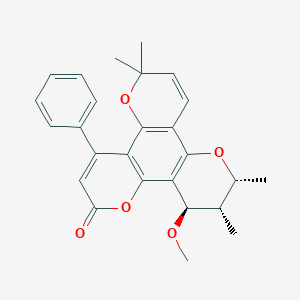


![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)
